1,1,1-Triethoxy-3-methylbutane
Overview
Description
1,1,1-Triethoxy-3-methylbutane is an organic compound with the molecular formula C11H24O3. It is a derivative of butane, where three ethoxy groups are attached to the first carbon atom, and a methyl group is attached to the third carbon atom. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Triethoxy-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with triethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows:
3-methyl-1-butanol+triethyl orthoformateacid catalystthis compound+ethanol
The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the reaction. The use of advanced catalysts and controlled reaction environments ensures the high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Triethoxy-3-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can be used to replace ethoxy groups with halogens.
Major Products Formed
Oxidation: Formation of 3-methylbutanal or 3-methylbutanoic acid.
Reduction: Formation of 3-methylbutane.
Substitution: Formation of 1,1,1-trihalo-3-methylbutane.
Scientific Research Applications
1,1,1-Triethoxy-3-methylbutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy groups into molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1,1,1-Triethoxy-3-methylbutane involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in nucleophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form intermediates that can further react to produce desired products.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Triethoxypropane: Similar structure but lacks the methyl group on the third carbon atom.
1,1,1-Triethoxy-2-methylpropane: Similar structure but the methyl group is on the second carbon atom.
1,1,1-Triethoxybutane: Similar structure but without the methyl group.
Uniqueness
1,1,1-Triethoxy-3-methylbutane is unique due to the presence of the methyl group on the third carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other triethoxy derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
1,1,1-triethoxy-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-6-12-11(13-7-2,14-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUFHOUFXUXVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604689 | |
Record name | 1,1,1-Triethoxy-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55048-55-0 | |
Record name | 1,1,1-Triethoxy-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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